The presence of both amino and carbonitrile functionalities makes this compound a valuable building block in organic synthesis, especially for the preparation of more complex heterocyclic systems. Its derivatives have shown potential in various fields, including medicinal chemistry as demonstrated by its use in the development of new Tacrine analogues [].
3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is a heterocyclic compound notable for its potential biological activity and applications in medicinal chemistry. This compound features a pyrrolo[3,2-b]pyridine core with an amino group at the 3-position and a cyano group at the 7-position. The molecular formula is , and it has a molecular weight of approximately 147.16 g/mol. This compound belongs to the class of nitrogen-containing heterocycles, which are significant in pharmaceutical development due to their diverse biological activities.
The synthesis of 3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile typically involves several steps, often beginning with commercially available starting materials. A common synthetic route includes:
The reaction conditions must be optimized to maximize yield and purity. Parameters such as temperature, reaction time, and concentration of reactants play critical roles in the success of the synthesis. Analytical techniques like thin-layer chromatography and high-performance liquid chromatography are employed to monitor the progress of the reactions.
The molecular structure of 3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile can be represented as follows:
The compound's structural data can be characterized using various spectroscopic techniques:
3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile can undergo various chemical reactions:
These reactions often require specific catalysts or reagents to facilitate transformations while maintaining selectivity for desired products. Reaction monitoring through chromatographic techniques ensures that by-products are minimized.
The mechanism of action for 3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile primarily involves its interaction with biological targets such as enzymes or receptors:
Studies have shown that this compound exhibits significant inhibitory activity against fibroblast growth factor receptors, which are implicated in various cancers and developmental processes.
Pyrrolopyridines represent a class of nitrogen-containing heterobicyclic compounds where a pyrrole ring is fused to a pyridine ring. These scaffolds exist in six isomeric forms due to varying nitrogen positions, each conferring distinct electronic and steric properties. Among these, the 1H-pyrrolo[3,2-b]pyridine framework has emerged as a privileged structure in drug discovery due to its balanced physicochemical properties, including moderate water solubility, hydrogen-bonding capability, and aromatic character that facilitates π-stacking interactions with biological targets. The specific derivative 3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile integrates two critical pharmacophoric elements: an electron-withdrawing cyano group that enhances binding specificity and an amino group serving as a hydrogen bond donor/acceptor. This combination enables targeted interactions with diverse enzymatic sites, positioning it as a versatile template for therapeutic development [10].
The molecular architecture of 3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (molecular formula: C₈H₆N₄; molecular weight: 158.16 g/mol) features a bicyclic core with strategic substituents that define its bioreactivity. The 7-carbonitrile group (-C≡N) imposes electron-withdrawing effects that polarize the π-electron system, increasing electrophilicity at adjacent positions and facilitating nucleophilic interactions. Concurrently, the 3-amino (-NH₂) group serves as a hydrogen-bond donor, enabling critical interactions with protein residues in enzymatic binding pockets. This is exemplified by its canonical SMILES representation (N#CC1=CC=NC=2NC=C(N)C12), which highlights the orthogonally positioned functional groups [7].
Quantum mechanical studies reveal that the compound’s planarity (excluding the amino hydrogens) permits deep insertion into hydrophobic enzyme clefts, while its dipole moment (~4.2 D) enhances affinity for polar binding sites. The pKa of the amino group (~6.8) suggests partial protonation under physiological conditions, allowing ionic interactions with aspartate or glutamate residues. These attributes are leveraged in kinase inhibitor design, where the scaffold acts as an ATP-mimetic, competitively occupying the hinge region through bidentate hydrogen bonding: the pyridinic nitrogen (position 1) accepts a hydrogen bond from the kinase backbone, while the 3-amino group donates a hydrogen bond to adjacent carbonyl oxygen [10].
Table 1: Structural and Physicochemical Properties of 3-Amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C₈H₆N₄ | Balanced carbon/nitrogen ratio for metabolic stability |
Molecular Weight | 158.16 g/mol | Optimal for cell permeability (typically <500 g/mol) |
Hydrogen Bond Donors | 1 (3-NH₂) | Enables specific interactions with target proteins |
Hydrogen Bond Acceptors | 4 (ring N, nitrile, NH₂) | Facilitates binding to hydrophilic enzyme regions |
Canonical SMILES | N#CC1=CC=NC=2NC=C(N)C12 | Standardized representation of atomic connectivity |
Topological Polar Surface Area | 76.4 Ų | Predicts moderate membrane permeability |
logP (Calculated) | 1.2 | Indicates balanced hydrophobicity for oral absorption |
Comparative analysis with related isomers underscores its uniqueness: unlike the [2,3-b] isomer, the [3,2-b] variant positions the pyridine nitrogen adjacent to the fusion bond, creating an electron-deficient cavity that enhances interactions with cationic residues (e.g., lysine or arginine). Additionally, the 7-cyano substitution differentiates it from unsubstituted analogs by reducing basicity and increasing metabolic stability against oxidative degradation [5] [9].
The synthetic exploration of pyrrolo[3,2-b]pyridines began in earnest during the 1990s, but focused interest on the 3-amino-7-cyano derivative emerged circa 2010 alongside advances in kinase drug discovery. Early synthetic routes faced challenges in regioselectivity, particularly in introducing the cyano group without concomitant hydrolysis. A breakthrough came with palladium-catalyzed cyanation methodologies, enabling efficient conversion of halogenated precursors (e.g., 7-bromo-1H-pyrrolo[3,2-b]pyridine) to the corresponding nitrile using zinc cyanide or malononitrile reagents under microwave irradiation, achieving yields >85% [6].
The compound gained prominence through high-throughput screening (HTS) campaigns targeting oncological kinases. In 2020, researchers identified it as a core component in a novel class of Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitors. By appending hydrophobic substituents to the 3-amino group, they achieved compounds with IC₅₀ values as low as 16 nM against MELK—a kinase implicated in glioblastoma and triple-negative breast cancer. The 7-cyano group proved essential for potency: its replacement with methyl or hydrogen decreased activity 50-fold, attributed to loss of electrostatic complementarity with a conserved cysteine residue (Cys69) in the MELK ATP-binding pocket .
Simultaneously, metabolic disorder research exploited this scaffold for Acetyl-CoA Carboxylase 1 (ACC1) inhibition. Researchers noted that the 3-amino-7-cyano motif enhanced selectivity for ACC1 over ACC2 by >100-fold, attributed to steric exclusion from the ACC2 hydrophobic groove. This selectivity is pharmacologically vital since ACC1 regulates de novo lipogenesis in cancer cells, while ACC2 modulates fatty acid oxidation in muscle. Lead optimization produced derivatives with cellular IC₅₀ values of 430 nM and oral bioavailability >80% in rodent models, positioning them as candidate therapeutics for obesity-associated cancers [3].
Oncology Applications
The compound’s most advanced applications target MELK—a serine/threonine kinase overexpressed in aggressive malignancies. 3-Amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile derivatives demonstrate dual mechanisms: direct kinase inhibition and disruption of MELK-dependent substrate phosphorylation (e.g., forkhead box protein M1, FOXM1). This impairs cancer cell cycle progression at G2/M phase and sensitizes tumors to DNA-damaging agents. In glioblastoma xenograft models, optimized derivatives (e.g., compound 16h) suppressed tumor growth by 92% at 50 mg/kg/day doses without hematological toxicity. Crucially, the 7-cyano group prevents metabolic N-oxidation by hepatic CYP3A4, addressing a limitation of earlier MELK inhibitors .
Parallel efforts target allosteric mGluR5 (metabotropic glutamate receptor 5) antagonism for cancer-associated cachexia. Though 1H-pyrrolo[2,3-c]pyridine-7-carboxamides represent the primary chemotype, the isomeric 3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile scaffold shows promise due to superior solubility (>10 mg/mL at pH 7.4 versus <1 mg/mL for carboxamides) and brain penetration. In vitro, these derivatives inhibit mGluR5-mediated calcium release (IC₅₀ ~120 nM), potentially modulating neurotransmitter-driven appetite pathways [2].
Metabolic Disorders
ACC1 inhibition represents a compelling application for metabolic syndrome and oncology. Derivatives like 1H-pyrrolo[3,2-b]pyridine-3-carboxamide (structurally analogous to the cyano variant) suppress malonyl-CoA production, indirectly inhibiting fatty acid synthase (FAS). This dual action reduces lipid accumulation in hepatocytes (IC₅₀ = 820 nM) and impairs cancer cell membrane biosynthesis. In diabetic murine models, such compounds reversed hepatic steatosis and reduced tumor proliferation by 78% at 10 mg/kg, highlighting their therapeutic duality [3].
Table 2: Therapeutic Targets and Biological Activities of Derivatives Based on 3-Amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Therapeutic Area | Molecular Target | Derivative Structure | Key Biological Activity |
---|---|---|---|
Oncology (Glioblastoma) | MELK Kinase | 3-(4-Fluorobenzamido)-7-cyano derivative | IC₅₀ = 16 nM; Tumor growth inhibition: 92% (in vivo) |
Oncology (Cachexia) | mGluR5 Receptor | 3-(3-Chlorophenylamino)-7-cyano derivative | mGluR5 IC₅₀ = 120 nM; Calcium flux inhibition |
Metabolic Disorders | Acetyl-CoA Carboxylase 1 | 3-(Indazole-5-carboxamido)-7-cyano derivative | ACC1 IC₅₀ = 430 nM; Lipogenesis inhibition (cellular) |
Diabetes | GPR119 Agonism | 4-(3-(Benzenesulfonamido)phenoxy) analog | Human GPR119 EC₅₀ = 16 nM; Glucose-dependent insulin secretion |
Emerging research explores GPR119 agonism for type 2 diabetes. Although pyrrolo[3,4-c]pyridines dominate this space, the [3,2-b] isomer’s superior metabolic stability (microsomal clearance <29 μL/min/mg) positions it as a backup chemotype. Docking studies indicate the 7-cyano group engages Tyr114 in the GPR119 orthosteric pocket, explaining the 30-fold potency drop upon its removal [9] [10].
Table 3: Synthetic Routes to 3-Amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile and Key Derivatives
Synthetic Strategy | Starting Material | Key Steps | Yield (%) | Application Context |
---|---|---|---|---|
Palladium-Catalyzed Cyanation | 7-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine | Reduction (Fe/acetic acid), then Pd(0)-catalyzed cyanation | 78 | MELK inhibitor synthesis |
Vicarious Nucleophilic Substitution | 7-Chloro-1H-pyrrolo[3,2-b]pyridine | Amidation at C3, then treatment with NaCN/CuCN | 65 | ACC1 inhibitor precursor [3] |
Multicomponent Assembly | 2-aminopyridine-3-carbonitrile | Cyclization with chloroacetaldehyde, then amination | 82 | Library synthesis for HTS [6] |
Future directions include exploiting the scaffold for bifunctional degraders (PROTACs), where its moderate size (<200 g/mol) allows linkage to E3 ligase ligands without exceeding 700 Da—a critical threshold for cellular uptake. Preliminary data show such compounds induce MELK degradation at DC₅₀ = 40 nM, expanding the therapeutic paradigm beyond occupancy-driven inhibition .
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1